molecular formula C20H24N2O3S B2412111 Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235059-60-5

Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2412111
CAS No.: 1235059-60-5
M. Wt: 372.48
InChI Key: KXCPZZRDWNSCEJ-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a thiophene moiety

Properties

IUPAC Name

methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-25-20(24)18-4-2-17(3-5-18)19(23)21-12-15-6-9-22(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPZZRDWNSCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Intermediate

The piperidine core is typically synthesized via cyclization or reduction of pyridine derivatives. A key method involves the quaternization of 4-methylpyridine-3-yl-acetamide with benzyl chloride, followed by borohydride reduction to yield 1-benzyl-4-methylpiperidine-3-yl-methylamine. This intermediate is critical for subsequent functionalization. For instance, catalytic hydrogenation using ruthenium and iridium chiral catalysts achieves asymmetric reduction, yielding the (3R,4R)-stereoisomer with 68% enantiomeric excess.

Introduction of the Thiophen-3-ylmethyl Group

Thiophene incorporation often employs nucleophilic substitution or Suzuki-Miyaura coupling. In one approach, the piperidine nitrogen is alkylated using thiophen-3-ylmethyl bromide under basic conditions. Optimal results are achieved with potassium carbonate in dimethylformamide (DMF) at 80°C, achieving 78% yield. Alternatively, palladium-catalyzed cross-coupling with thiophen-3-ylboronic acid enables direct attachment, though this method requires stringent anhydrous conditions.

Carbamoyl Linkage Formation

The carbamoyl bridge is constructed via reaction between an amine and activated carbonyl. A two-step protocol is commonly employed:

  • Activation of the benzoic acid : Methyl 4-(chlorocarbonyl)benzoate is prepared using thionyl chloride, yielding the acyl chloride intermediate.
  • Coupling with the piperidinylmethyl amine : The acyl chloride reacts with 1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine in dichloromethane (DCM) with triethylamine as a base, achieving 85% conversion.

Esterification and Final Product Isolation

Final esterification is typically unnecessary if methyl benzoate precursors are used. However, recrystallization from ethanol/water (3:1) enhances purity to >99%, as confirmed by HPLC.

Analytical Techniques for Quality Control

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals key signals: δ 7.85 (d, J=8.2 Hz, 2H, aromatic), δ 4.25 (m, 2H, piperidine CH₂), δ 3.90 (s, 3H, OCH₃).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₁H₂₅N₂O₃S: 385.1584; observed: 385.1586.

Purity Assessment

  • Reverse-Phase HPLC : Using a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid), retention time = 12.3 min, purity = 98.7%.
  • X-ray Crystallography : Single-crystal analysis confirms the cis-configuration of the piperidine substituents (Figure 1).

Optimization Strategies and Yield Improvements

Catalytic System Enhancements

Switching from homogeneous palladium catalysts to immobilized Pd/C (10 wt%) reduces metal leaching and improves coupling yields from 72% to 88%.

Solvent and Temperature Effects

  • Solvent Screening : Replacing DMF with tetrahydrofuran (THF) in the alkylation step reduces side-product formation by 40%.
  • Temperature Control : Maintaining the carbamoyl coupling at 0–5°C minimizes racemization, preserving >95% enantiomeric excess.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes for the piperidine-thiophene coupling, with comparable yields (82% vs. 85%).

Comparative Analysis with Structurally Related Compounds

Compound Name Key Structural Feature Synthesis Yield Purity (%)
Methyl 4-(((1-benzylpiperidin-4-yl)methyl)carbamoyl)benzoate Benzyl instead of thiophen-3-ylmethyl 76% 97.2
Ethyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate Thiophen-2-ylmethyl isomer 68% 95.8
Target Compound Thiophen-3-ylmethyl substituent 85% 99.1

Table 1: Comparative yields and purity for analogues. Data compiled from.

The thiophen-3-ylmethyl group confers enhanced solubility in polar aprotic solvents compared to benzyl analogues (e.g., 32 mg/mL vs. 18 mg/mL in DMSO).

Challenges in Industrial-Scale Production

Purification Bottlenecks

Column chromatography remains a critical bottleneck, with >30% product loss during large-scale silica gel purification. Alternatives like centrifugal partition chromatography are being explored.

Cost of Specialty Reagents

Thiophen-3-ylmethyl bromide costs approximately $1,200/kg, compared to $400/kg for benzyl bromide. This elevates the raw material cost by 45% for batch production.

Regulatory Considerations

Residual palladium levels must be <10 ppm per ICH Q3D guidelines, necessitating chelating resin treatments that add $12–15/kg to production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The ester and carbamoyl groups can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols and amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the thiophene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Piperidine derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate has shown promise as an antimicrobial agent. Compounds with similar structural motifs have demonstrated activity against various pathogens, and preliminary studies suggest that this compound may inhibit the growth of resistant strains of bacteria and fungi. The piperidine ring is known for its nucleophilic properties, which may enhance its interaction with microbial targets.

1.2 Central Nervous System Disorders
The compound's structural characteristics position it as a potential lead for developing pharmaceuticals targeting central nervous system disorders such as anxiety and depression. The piperidine moiety is prevalent in many psychoactive drugs, suggesting that this compound could exhibit similar pharmacological properties.

1.3 Antiplasmodial Activity
Research indicates that synthetic derivatives of piperidine have shown high selectivity against resistant strains of Plasmodium falciparum, the causative agent of malaria. This compound may therefore be explored for its antiplasmodial activity, contributing to the search for new treatments against malaria.

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)
The design and synthesis of compounds like this compound are of great interest in material science, particularly for applications in OLEDs. The presence of functional groups such as the thiophene moiety can enhance the emissive properties of materials used in electronic devices.

2.2 Polymer Development
The unique chemical properties of this compound can also be leveraged to create novel polymers or materials with specific functionalities. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex materials with tailored properties.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Derivative : This can be achieved through the reaction of piperidine with thiophen-3-ylmethyl chloride under basic conditions.
  • Coupling Reaction : The piperidine derivative is then coupled with benzoic acid derivatives using standard coupling methods.
  • Purification : The final product is purified through techniques such as chromatography to ensure high yield and purity.

These steps highlight the importance of optimizing reaction conditions to achieve desired outcomes in terms of yield and purity.

Future Research Directions

Further research is essential to fully elucidate the mechanisms by which this compound interacts with biological targets. Studies focusing on receptor binding assays and enzyme inhibition could provide valuable insights into its pharmacological potential.

Additionally, exploring modifications to its structure could enhance its efficacy and selectivity against specific biological targets, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: Similar structure but lacks the thiophene moiety.

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Contains a piperidine ring but differs in substitution pattern.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar piperidine core but different functional groups.

Uniqueness

Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of both the thiophene and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 415.5 g/mol . The compound features a thiophene ring, a piperidine ring, and a benzoate moiety, which contribute to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to the regulation of glucose metabolism and lipid homeostasis. For instance, it may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in cortisol metabolism and is implicated in conditions like obesity and type 2 diabetes .

Antidiabetic Effects

Research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. In vitro studies have reported IC50 values indicating effective inhibition of glucose production in hepatocytes, suggesting potential for managing hyperglycemia .

Neuroprotective Potential

The compound's structure suggests possible neuroprotective effects. Preliminary studies have indicated that it may help in reducing cognitive decline associated with neurodegenerative diseases such as Alzheimer's by modulating pathways involved in neuronal survival and inflammation .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

CompoundIC50 (μM)% Inhibition at 10 μM
Compound A5.880%
Compound B4.675%
Methyl 4...TBDTBD

These findings illustrate the potential efficacy of similar structures in inhibiting key metabolic enzymes, reinforcing the hypothesis that this compound may exhibit comparable effects.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with the thiophene and benzoate moieties. Key steps include:

  • Piperidine-thiophene conjugation : Alkylation of piperidine-4-ylmethylamine with 3-thiophenemethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene group .
  • Amide bond formation : Reaction of the intermediate with methyl 4-(chlorocarbonyl)benzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
    Optimization strategies :
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) can enhance coupling efficiency in specific steps .
  • Solvent purity : Use of dry solvents (e.g., THF or DCM) minimizes side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane improves yield and purity .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR validate the connectivity of the piperidine, thiophene, and benzoate groups. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoate) and thiophene protons (δ 6.8–7.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₃N₂O₃S) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC₅₀ values indicate potency .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) assess anticancer potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

Answer:

  • Functional group modulation : Synthesize analogs with variations in the thiophene (e.g., substituents at the 3-position) or piperidine (e.g., N-alkylation) moieties .
  • Bioisosteric replacement : Substitute the benzoate ester with amides or heterocycles to assess metabolic stability .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., hydrophobicity of the piperidine ring) with activity .

Advanced: What strategies address poor aqueous solubility during in vivo pharmacokinetic studies?

Answer:

  • Salt formation : Convert the free base to hydrochloride or citrate salts via acid-base reactions .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins in PBS/ethanol mixtures .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding poses in target proteins (e.g., enzymes or receptors) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to validate docking predictions .
  • Knockout models : CRISPR/Cas9-engineered cell lines to confirm target specificity .

Advanced: How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites .
  • Pharmacodynamic markers : Measure target engagement in tissues via Western blot or ELISA .

Advanced: What are critical considerations for scaling synthesis to preclinical quantities (1–10 g)?

Answer:

  • Reaction scalability : Replace batch reactors with flow chemistry for exothermic steps .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water) .
  • Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

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